molecular formula C13H18O4 B3749047 ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate CAS No. 18672-05-4

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate

Cat. No. B3749047
CAS RN: 18672-05-4
M. Wt: 238.28 g/mol
InChI Key: ZQWYUWMVMXZCNA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, also known as methyl 4-(2-methylpropyl) phenyl ether, is a chemical compound that belongs to the class of organic compounds called phenol ethers. It is a colorless liquid with a pleasant odor and is used as a flavoring agent in the food industry. Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate has gained attention in scientific research due to its potential to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of ethyl 2-(4-methoxyphenoxy)-2-ethyl 2-(4-methoxyphenoxy)-2-methylpropanoatepropanoate is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit the growth of microorganisms and scavenge free radicals. It is also thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(4-methoxyphenoxy)-2-ethyl 2-(4-methoxyphenoxy)-2-methylpropanoatepropanoate can affect various biochemical and physiological processes. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been shown to scavenge free radicals and reduce oxidative stress. In addition, it has been found to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-(4-methoxyphenoxy)-2-ethyl 2-(4-methoxyphenoxy)-2-methylpropanoatepropanoate in lab experiments is its potential to exhibit various biological activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for research on ethyl 2-(4-methoxyphenoxy)-2-ethyl 2-(4-methoxyphenoxy)-2-methylpropanoatepropanoate. One of the potential areas of research is the development of new drugs based on its biological activities. Another area of research is the investigation of its potential as a natural preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

Ethyl 2-(4-methoxyphenoxy)-2-ethyl 2-(4-methoxyphenoxy)-2-methylpropanoatepropanoate has been extensively studied for its potential biological activities. It has been found to exhibit antifungal, antibacterial, and antioxidant properties. In addition, it has been shown to have anti-inflammatory and analgesic effects. These properties make it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWYUWMVMXZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364164
Record name ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate

CAS RN

18672-05-4
Record name ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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